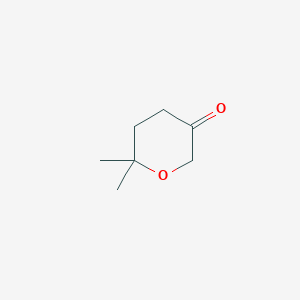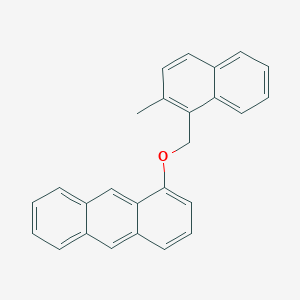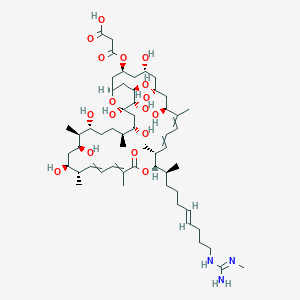
Azalomycin F4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azalomycin F4 is a natural polyhydroxy macrolide compound produced by certain Streptomyces strains. It is known for its remarkable antimicrobial activities, particularly against a variety of fungal pathogens
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azalomycin F4 is typically isolated from the culture broth of Streptomyces species. The isolation process involves a series of chromatographic techniques to purify the compound . The synthetic routes for this compound are complex and involve multiple steps, including fermentation, extraction, and purification.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces strains in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The use of optimized fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing the yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Azalomycin F4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include its analogs and derivatives, which exhibit varying degrees of antimicrobial activity. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Aplicaciones Científicas De Investigación
Azalomycin F4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide synthesis and structure-activity relationships.
Biology: this compound is employed in research on microbial interactions and the mechanisms of antimicrobial resistance.
Medicine: The compound is investigated for its potential as an antifungal and antibacterial agent, particularly against drug-resistant strains.
Mecanismo De Acción
Azalomycin F4 exerts its antimicrobial effects by targeting the lipoteichoic acid (LTA) synthesis pathway in bacteria. It binds to the active center of LTA synthetase, disrupting the cell envelope and leading to cell lysis. This interaction involves the binding sites of substrates and the LTA prolongation, particularly the residues Lys299, Phe353, Trp354, and His416 . The compound’s guanidyl group also interacts electrostatically with the negatively charged phosphate of LTA, accelerating LTA release .
Comparación Con Compuestos Similares
Azalomycin F4 is part of a family of azalomycin derivatives, including Azalomycin F4a, Azalomycin F4b, Azalomycin F5a, and Azalomycin F5b . These compounds share similar structures but differ in their side chains and functional groups, which influence their antimicrobial activities. Compared to other macrolides, this compound is unique due to its broad-spectrum activity and its ability to target multiple microbial pathways.
Similar Compounds
- Azalomycin F4a
- Azalomycin F4b
- Azalomycin F5a
- Azalomycin F5b
These compounds are structurally related to this compound and exhibit varying degrees of antimicrobial activity .
Propiedades
Fórmula molecular |
C56H95N3O17 |
|---|---|
Peso molecular |
1082.4 g/mol |
Nombre IUPAC |
3-[[(1R,3S,5R,7R,9S,14R,15S,22S,23S,25S,26S,27R,30S,31S,33R,34S,35R)-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-15-[(E,2S)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C56H95N3O17/c1-33-18-15-20-37(5)52(36(4)17-13-11-9-10-12-14-24-59-55(57)58-8)75-54(72)38(6)21-16-19-34(2)46(64)30-47(65)39(7)44(62)23-22-35(3)49(67)32-56(73)53(71)48(66)29-43(76-56)28-42(74-51(70)31-50(68)69)26-40(60)25-41(61)27-45(33)63/h9-10,15-16,18-21,34-37,39-49,52-53,60-67,71,73H,11-14,17,22-32H2,1-8H3,(H,68,69)(H3,57,58,59)/b10-9+,19-16?,20-15?,33-18?,38-21?/t34-,35-,36-,37+,39-,40+,41+,42-,43-,44+,45-,46-,47-,48+,49-,52-,53-,56+/m0/s1 |
Clave InChI |
BQEFTEXUBGKSRY-KOCYUUFSSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@@H]([C@H](C[C@@H]([C@H](C=CC=C(C(=O)O[C@H]([C@@H](C=CC=C([C@H](C[C@@H](C[C@H](C[C@@H](C[C@H]2C[C@H]([C@@H]([C@](O2)(C[C@@H]1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)[C@@H](C)CCC/C=C/CCCNC(=NC)N)C)C)O)O)C)O |
SMILES canónico |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=NC)N)C)C)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


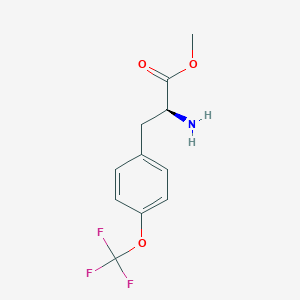


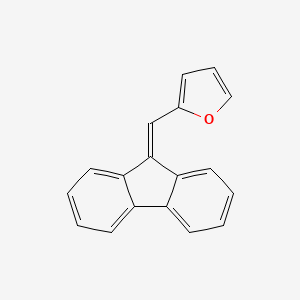

![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)


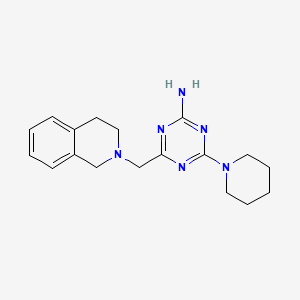
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)

